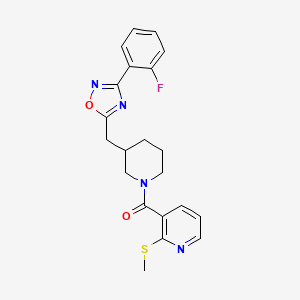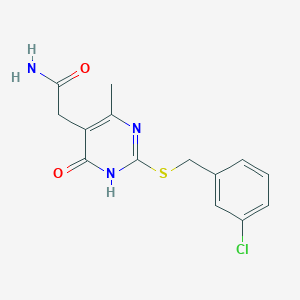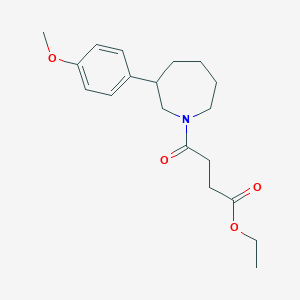
Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure would be characterized by the seven-membered azepane ring, the ester functional group (-COO-), and the methoxyphenyl group. The exact structure would depend on the positions of these groups on the azepane ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antioxidant Properties
One of the key applications of Ethyl 4-(3-(4-methoxyphenyl)azepan-1-yl)-4-oxobutanoate and its derivatives is in investigating antioxidant properties. For instance, a study by Stanchev et al. (2009) explored the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds similar to this compound. This study found that these compounds exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system, showcasing their potential in oxidative stress-related applications (Stanchev et al., 2009).
Growth-Regulating Activity
Another significant application is in the field of agriculture, particularly in growth regulation of plants. Stanchev et al. (2010) examined the growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants. They found that these compounds influenced plant growth and nitrogen-fixing capacity in a concentration-dependent manner. This highlights the potential use of such compounds in managing plant growth and health (Stanchev et al., 2010).
Organic Synthesis and Catalysis
In the realm of organic chemistry, these compounds are valuable for synthetic applications. For example, Kato et al. (1978) described the reaction of Ethyl 4-bromo-3-oxobutanoate with diethyl malonate, showcasing the utility of such compounds in organic synthesis and the formation of various chemical structures. This indicates their importance in the synthesis of more complex organic molecules (Kato et al., 1978).
Enzymatic Reduction
Ethyl 4-Chloro-3-Oxobutanoate, a related compound, was studied by Shimizu et al. (1990) for its reduction in an organic solvent-water diphasic system. This research contributes to understanding the enzymatic reduction processes, which can be critical in pharmaceutical and chemical manufacturing (Shimizu et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-3-24-19(22)12-11-18(21)20-13-5-4-6-16(14-20)15-7-9-17(23-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWBTWPAUVGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
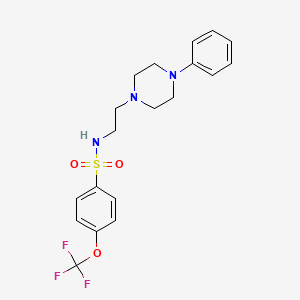
![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
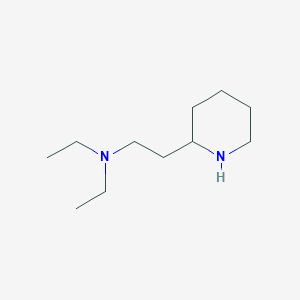
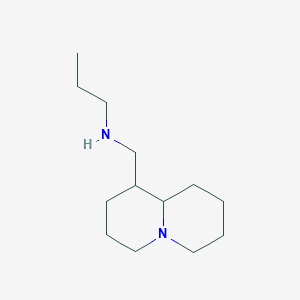
![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)
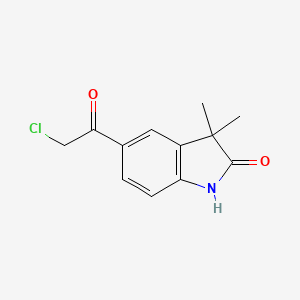
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
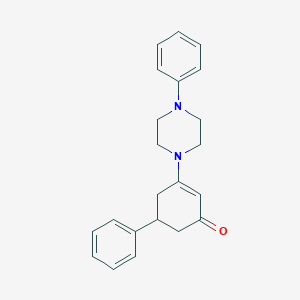
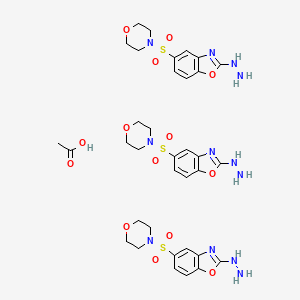
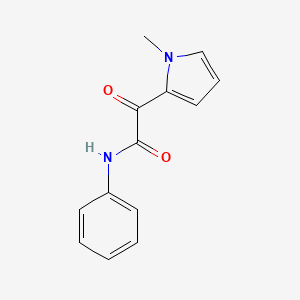
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
